N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

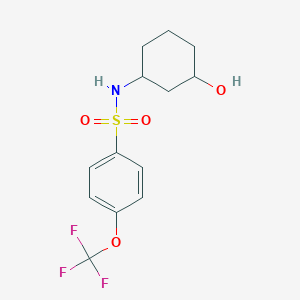

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a 4-(trifluoromethoxy)benzenesulfonyl group linked to a 3-hydroxycyclohexylamine moiety.

Properties

IUPAC Name |

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-4-6-12(7-5-11)22(19,20)17-9-2-1-3-10(18)8-9/h4-7,9-10,17-18H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMVOCCBTLSBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-hydroxycyclohexylamine: This can be achieved through the reduction of 3-nitrocyclohexanone using a suitable reducing agent such as sodium borohydride.

Formation of 4-(trifluoromethoxy)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride.

Coupling Reaction: The final step involves the coupling of 3-hydroxycyclohexylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Reaction Conditions and Yields

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Conjugate Addition | Hypervalent iodine catalyst, room temp | ~60–80% | |

| Ketone Reduction | NaBH₄, ethanol, 0–5°C | ~60–70% |

NMR Analysis

-

¹H NMR :

-

¹³C NMR :

IR Analysis

-

Key Peaks :

HRMS Analysis

-

Molecular Formula : C₁₃H₁₅F₃NO₅S.

-

Expected [M+Na]⁺ : Calculated m/z = 384.07 (hypothetical; analogous compounds show m/z ~306–350) .

Stability and Reactivity

-

Sulfonamide Group : Stable under basic conditions but hydrolyzes under acidic conditions.

-

Hydroxyl Group : Prone to oxidation (e.g., to ketone) or esterification under specific conditions.

-

Trifluoromethoxy Group : Highly electron-withdrawing, enhancing sulfonamide acidity and influencing reactivity.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H18F3NO3S

- CAS Number : 1396746-43-2

- Structural Features : The compound consists of a cyclohexyl group with a hydroxyl substituent, a trifluoromethoxy group attached to a benzene ring, and a sulfonamide functional group. These features contribute to its distinct chemical behavior and reactivity.

Chemistry

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules, acting as a reagent in various chemical reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The sulfonamide group can be reduced to yield corresponding amines.

- Substitution Reactions : The trifluoromethoxy group is reactive in nucleophilic aromatic substitution reactions.

Biology

This compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacology.

- Enzyme Inhibition : Research indicates that compounds similar to this compound may inhibit specific enzymes linked to disease pathways.

- Receptor Binding : The structural attributes allow for interactions with various receptors, potentially influencing physiological responses.

Medicine

The therapeutic potential of this compound has been explored in contexts such as:

- Anti-inflammatory Properties : Investigations have suggested that this compound may exhibit anti-inflammatory effects, making it relevant for conditions characterized by inflammation.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be developed into a potential anticancer agent .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties:

- Polymers and Coatings : Its unique chemical structure allows for modifications that enhance the performance characteristics of polymers and coatings, making them suitable for specialized applications.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzenesulfonamides similar to this compound. The research indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (HCT-116, HeLa, MCF-7), with IC50 values below 100 μM. The mechanism involved apoptosis induction through modulation of cell cycle dynamics .

Enzyme Inhibition

Research focusing on enzyme inhibitors has shown that sulfonamides can effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. The trifluoromethyl substitution enhances binding affinity, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and synthetic differences between N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide and its analogs:

Detailed Comparative Analysis

N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (6)

- Structural Differences : The keto group at the cyclohexyl position replaces the hydroxyl group, reducing hydrogen-bonding capacity but increasing conformational rigidity.

- Synthetic Pathway : Synthesized via hypervalent iodine-catalyzed conjugate addition of 4-(trifluoromethoxy)benzenesulfonamide to cyclohex-2-en-1-one, yielding a colorless oil .

- Implications : The keto group may render this compound less soluble in aqueous environments compared to the hydroxy analog.

N-(Cyclohexylcarbamoyl)-4-(trifluoromethoxy)benzenesulfonamide (14)

- Structural Differences : Incorporates a carbamoyl (NHCO) linkage instead of a direct sulfonamide bond.

- Synthetic Pathway : Derived from sulfonyl carbamate and cyclohexanamine via reflux in toluene .

N-(Adamantan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide (13a)

- Structural Differences : Adamantane substituent introduces extreme hydrophobicity and rigidity.

- Implications : Enhanced blood-brain barrier penetration is likely due to adamantane’s lipophilicity, making it suitable for CNS-targeted therapies .

N-(bis(tert-butylamino)methylene)-4-(trifluoromethoxy)benzenesulfonamide (3g)

- Structural Differences: Features tert-butylamino groups, creating steric hindrance.

- Synthetic Pathway : Prepared via a modified Bunte’s reaction with tert-butyl isocyanide .

- Implications : Steric effects may protect against enzymatic degradation but could reduce binding pocket accessibility.

N-(2-Thienylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Physicochemical and Pharmacokinetic Trends

- Hydrogen-Bonding Capacity : The hydroxycyclohexyl group in the target compound offers superior H-bonding compared to keto (6) or adamantane (13a) derivatives.

- Metabolic Stability : Trifluoromethoxy groups generally resist oxidative metabolism, whereas carbamoyl linkages (14) may be susceptible to hydrolysis.

Biological Activity

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential pharmacological applications, particularly in the treatment of various conditions such as inflammation and cancer. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C14H18F3NO3S

- CAS Number : 400898-43-3

- Molecular Structure : The compound features a benzenesulfonamide core with a hydroxyl group on the cyclohexane ring and a trifluoromethoxy group, contributing to its unique biological properties.

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression. For example, it may interact with carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis .

- Modulation of Signaling Pathways : Research indicates that this compound can affect various signaling pathways associated with cell proliferation and apoptosis. It may induce cell cycle arrest and promote apoptosis in cancer cells, thereby exhibiting anticancer properties.

Anticancer Effects

Several studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : In vitro experiments have shown that this compound reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant cytotoxic effects, comparable to established chemotherapeutic agents.

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It has been reported to lower levels of TNF-alpha and IL-6 in cell culture models, indicating its potential use in treating inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving a rat model induced with N-methyl-N-nitrosourea (MNU), administration of the compound resulted in a significant reduction in tumor incidence compared to control groups. This suggests its potential as a preventive agent against breast cancer .

- Inflammation Model : In models of acute inflammation, treatment with this compound led to decreased edema and pain response, supporting its use in inflammatory conditions .

Data Summary

Q & A

Basic: What are the recommended strategies for optimizing the synthesis of N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires a systematic approach:

- Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For sulfonamide derivatives, polar aprotic solvents (DMF, DMSO) often enhance nucleophilic substitution efficiency .

- Intermediate Characterization: Employ in situ FTIR or NMR to monitor reaction progress, particularly during sulfonamide bond formation .

- Purification: Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures can isolate the product from byproducts like unreacted cyclohexanol derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the cyclohexyl hydroxyl group (δ 1.2–2.5 ppm for cyclohexane protons; δ 70–75 ppm for C-OH) and sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons adjacent to -SO-) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and detect impurities via isotopic patterns, especially for the trifluoromethoxy group .

- FTIR: Confirm sulfonamide (S=O stretching at 1150–1350 cm) and hydroxyl (broad peak ~3200–3500 cm) functional groups .

Advanced: How can computational methods be applied to predict the reactivity of this compound in novel chemical reactions?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and predict regioselectivity in reactions involving the sulfonamide group or trifluoromethoxy substituent .

- Reaction Pathway Screening: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for functionalization, such as hydroxyl group alkylation or sulfonamide hydrolysis .

- Machine Learning: Train models on PubChem data (e.g., similar sulfonamides) to predict solubility, stability, or biological activity .

Advanced: What experimental approaches resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Methodological Answer:

- Meta-Analysis: Compare datasets from multiple studies (e.g., enzyme inhibition IC, cytotoxicity assays) to identify outliers. Adjust for variables like cell line specificity or assay buffer pH .

- Orthogonal Validation: Confirm activity via complementary assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Modification: Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate structure-activity relationships (SAR) and clarify mechanistic contributions .

Advanced: How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For sulfonamides, competitive inhibition of carbonic anhydrase is common due to sulfonamide-Zn coordination .

- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., COX-2) to identify binding interactions, such as hydrogen bonding with the hydroxyl group or hydrophobic contacts with the cyclohexyl ring .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonds) vs. entropic (e.g., hydrophobic packing) contributions .

Basic: What are the key considerations for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for byproducts like hydrolyzed sulfonamides .

- pH-Dependent Stability: Incubate in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide cleavage in acidic conditions) .

- Excipient Compatibility: Test with common stabilizers (e.g., mannitol, lactose) if formulating for biological studies .

Advanced: What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side reactions .

- Process Analytical Technology (PAT): Implement inline NIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like particle size during crystallization .

- Design Space Exploration: Use QbD (Quality by Design) principles to define acceptable ranges for parameters (e.g., stirring rate, reagent stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.